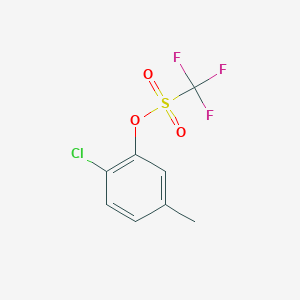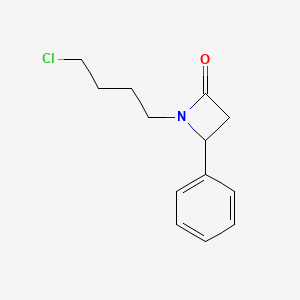
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- is a chemical compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
The synthesis of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- typically involves the reaction of 4-chlorobutylamine with phenylacetyl chloride under basic conditions to form the corresponding amide. This amide is then cyclized to form the azetidinone ring. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the mechanism of action of beta-lactam antibiotics and their interactions with bacterial enzymes.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- involves its interaction with bacterial enzymes, particularly penicillin-binding proteins. These interactions inhibit the synthesis of bacterial cell walls, leading to the bactericidal effect. The compound’s structure allows it to mimic the natural substrate of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- include other azetidinones and beta-lactam antibiotics such as penicillins and cephalosporins. Compared to these compounds, 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- may offer unique properties such as enhanced stability or specific activity against certain bacterial strains.
Propiedades
Número CAS |
89044-72-4 |
|---|---|
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
1-(4-chlorobutyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C13H16ClNO/c14-8-4-5-9-15-12(10-13(15)16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Clave InChI |
ARPHGQBULWOYBK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C1=O)CCCCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
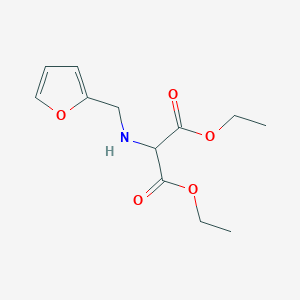
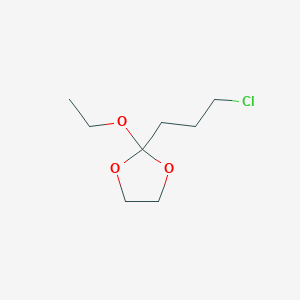
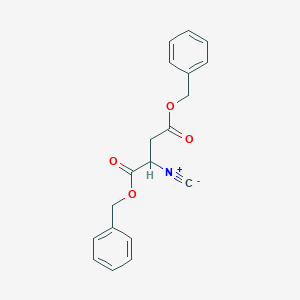
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
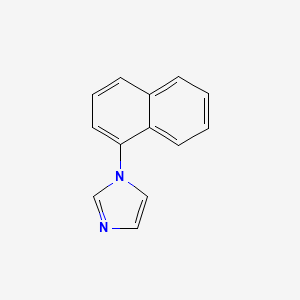
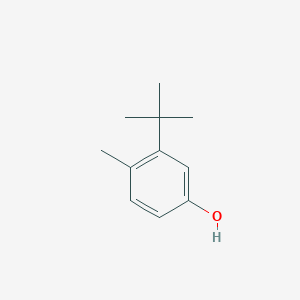
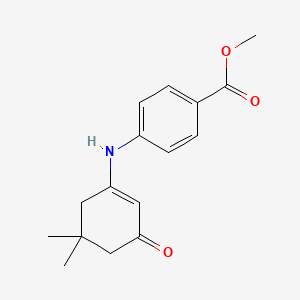
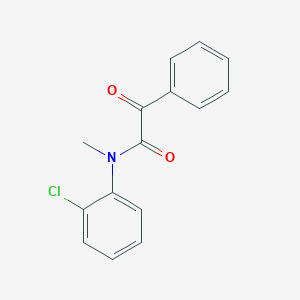
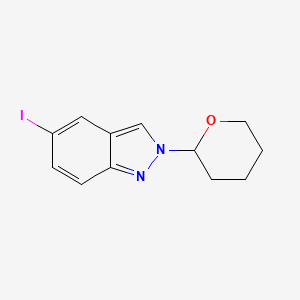
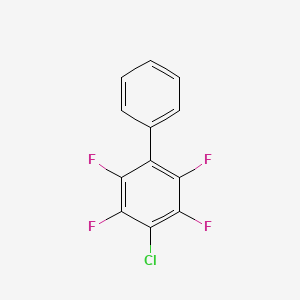
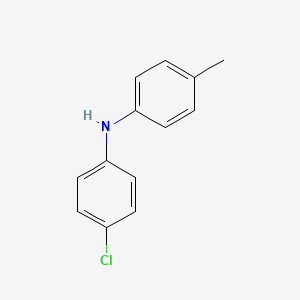
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)
